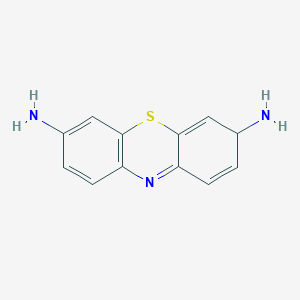
3H-phenothiazine-3,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-phenothiazine-3,7-diamine: is an organic compound with the molecular formula C12H11N3S It is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-phenothiazine-3,7-diamine typically involves the cyclization of diphenylamine derivatives. One common method is the oxidative cyclization of 1,2-diaminobenzene with sulfur-containing reagents. This reaction can be carried out under various conditions, including the use of oxidizing agents such as ferric chloride or iodine .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-phenothiazine-3,7-diamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Electrophiles: Various electrophiles, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed:
Oxidation Products: 3H-phenothiazine-3-one, 7-hydroxy-3H-phenothiazine-3-one.
Substituted Derivatives: Various substituted phenothiazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 3H-phenothiazine-3,7-diamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound and its derivatives are studied for their antimicrobial, antitumor, and neuroprotective properties. These compounds have shown promise in the development of new therapeutic agents .
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating various medical conditions, such as schizophrenia, nausea, and vomiting. Their ability to interact with neurotransmitter receptors makes them valuable in psychopharmacology .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3H-phenothiazine-3,7-diamine involves its interaction with various molecular targets and pathways. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound of 3H-phenothiazine-3,7-diamine, known for its antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Perphenazine: Another phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2 |
Clé InChI |
XHERJWTTXZCIDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
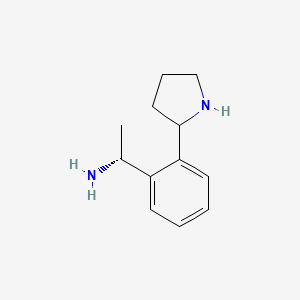
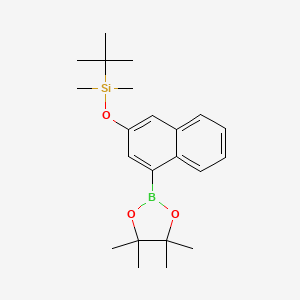
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
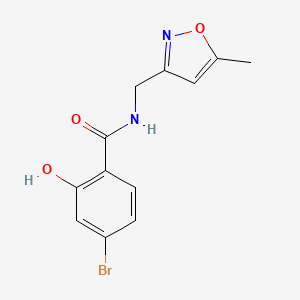

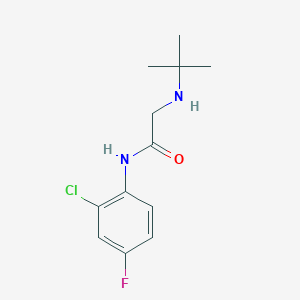
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
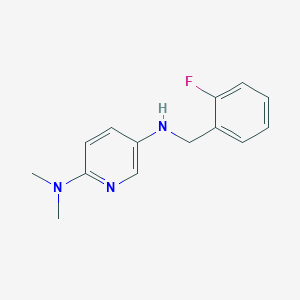


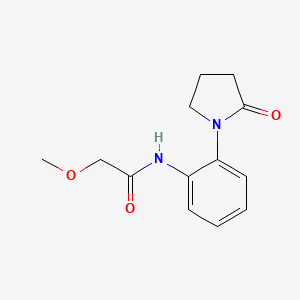
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
